molecular formula C16H17ClN2O3 B2842040 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1397199-95-9

2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2842040
CAS No.: 1397199-95-9
M. Wt: 320.77
InChI Key: RKMQXPKOFKLZHY-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a pyridinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde, pyridine-3-methanol, and chloroacetyl chloride.

    Formation of Intermediate: The first step involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-3-methanol in the presence of a base to form an intermediate.

    Acylation: The intermediate is then reacted with chloroacetyl chloride under controlled conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Substitution reactions can yield derivatives with different functional groups replacing the chloro group.

    Oxidation: Oxidation can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction can result in the formation of amines or alcohols.

Scientific Research Applications

2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide
  • N-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of both the chloro and pyridinylmethyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-21-14-6-5-13(8-15(14)22-2)19(16(20)9-17)11-12-4-3-7-18-10-12/h3-8,10H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMQXPKOFKLZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=CN=CC=C2)C(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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